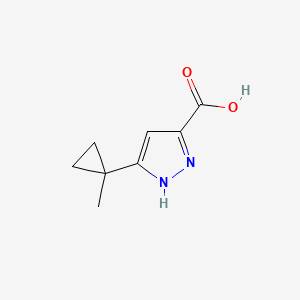

5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid

Description

5-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 3 and a 1-methylcyclopropyl substituent at position 5 of the heterocyclic ring. The cyclopropyl group introduces steric strain and unique electronic effects, which can influence reactivity, solubility, and biological interactions. These analogs vary in substituents at positions 1, 3, and 5, enabling comparative analysis of their properties and applications.

Properties

CAS No. |

2740627-72-7 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-8(2-3-8)6-4-5(7(11)12)9-10-6/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

DOAAKFSMMZRYGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=CC(=NN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylcyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in the target compound is smaller but more strained than bulky substituents like triisopropyl-phenyl .

- Electron-withdrawing groups (e.g., nitro in CAS 222729-55-7) increase acidity compared to alkyl or aryl substituents .

- Hydroxyphenyl analogs (e.g., CAS 690631-98-2) exhibit higher polarity, impacting solubility and melting points .

Physical and Chemical Properties Comparison

Melting Points and Solubility

- 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid : Melting point = 256–257°C, indicating high crystallinity due to hydrogen bonding from the hydroxyl group .

- 5-(2,4,6-Triisopropyl-phenyl) analog : Higher molecular weight (314.43 g/mol) suggests lower solubility in polar solvents compared to smaller analogs .

- Nitro-substituted derivative (CAS 222729-55-7): Likely lower melting point than hydroxylated analogs due to reduced hydrogen bonding .

Acidity and Reactivity

- Carboxylic Acid Group : Acidity is modulated by adjacent substituents. Electron-withdrawing groups (e.g., nitro) enhance deprotonation, while bulky substituents (e.g., triisopropyl-phenyl) may sterically hinder reactions .

- Cyclopropyl Effect : The strained cyclopropane ring in the target compound could increase reactivity in ring-opening or addition reactions compared to linear alkyl chains .

Biological Activity

5-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group and a methylcyclopropyl substituent. This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group can form ionic interactions with positively charged residues in target proteins, enhancing binding affinity. Additionally, the pyrazole ring may participate in hydrogen bonding and π-π interactions, facilitating effective binding to active sites .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : It has been shown to significantly reduce inflammation in various models, potentially making it useful for treating inflammatory diseases.

- Antimicrobial Properties : The compound demonstrates notable antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in combating infections .

- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in paw edema | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 and MEL-8 cells |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Study : In a carrageenan-induced paw edema model, the compound exhibited a significant reduction in inflammation compared to indomethacin, suggesting strong anti-inflammatory properties .

- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound showed higher antibacterial activity than ciprofloxacin against gram-positive and gram-negative bacteria .

- Cancer Cell Line Studies : Flow cytometry assays indicated that this compound effectively triggered apoptosis in cancer cell lines through caspase activation, demonstrating potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.